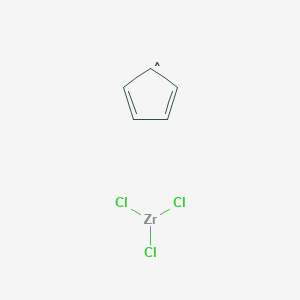

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium

Description

Trichloro(η⁵-2,4-cyclopentadien-1-yl)zirconium (CpZrCl₃) is a mononuclear zirconium complex featuring a single cyclopentadienyl (Cp) ligand and three chloride ions. Its molecular formula is C₅H₅Cl₃Zr, with a molecular weight of 289.88 g/mol. Structurally, the Cp ligand binds in an η⁵ fashion to the zirconium center, while the three chlorides occupy the remaining coordination sites, creating a distorted tetrahedral geometry. This compound is less common than its bis(cyclopentadienyl) analogs (e.g., Cp₂ZrCl₂) but serves as a precursor in organometallic synthesis and catalysis.

Properties

Molecular Formula |

C5H5Cl3Zr |

|---|---|

Molecular Weight |

262.7 g/mol |

InChI |

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 |

InChI Key |

SULDCQJIUCVYOB-UHFFFAOYSA-K |

Canonical SMILES |

C1=C[CH]C=C1.Cl[Zr](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.

Complex Formation: It can form complexes with other metal centers or ligands, expanding its utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically conducted under inert atmospheres to prevent oxidation and hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while complex formation can produce multi-metallic complexes with unique properties.

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Reactions

One of the primary applications of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium is as a catalyst in polymerization reactions. It has been utilized in:

- Alkyne Polymerization : The compound has shown effectiveness in catalyzing the polymerization of alkynes, leading to the formation of polyacetylene and other conjugated polymers. This application is particularly relevant for producing materials with unique electronic properties .

- Olefin Polymerization : this compound is also employed in olefin polymerization processes, where it facilitates the formation of high-density polyethylene and other polyolefins. Its ability to control molecular weight and polymer architecture makes it valuable in industrial applications.

Table 1: Summary of Catalytic Applications

| Reaction Type | Product Type | Key Features |

|---|---|---|

| Alkyne Polymerization | Polyacetylene | Conductive polymers |

| Olefin Polymerization | Polyolefins | High-density polyethylene |

Material Science Applications

This compound is also significant in material science, particularly in:

2.1 Composite Materials

The compound can be used to create composite materials that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices improves the overall performance of materials used in aerospace and automotive applications.

2.2 Nanostructured Materials

Research has demonstrated that this compound can be used to synthesize nanostructured materials through sol-gel processes. These nanomaterials have potential applications in catalysis, sensors, and energy storage devices.

Biological Applications

Emerging studies have explored the biological applications of this compound:

3.1 Anticancer Activity

Recent research indicates that zirconium-based compounds may exhibit cytotoxic effects on cancer cells. This compound has been tested for its ability to inhibit tumor growth in vitro, suggesting potential therapeutic applications .

Table 2: Biological Activity Overview

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Case Study 1: Olefin Polymerization

A study demonstrated that using this compound as a catalyst led to a significant increase in the yield and molecular weight of polyethylene produced compared to traditional catalysts.

Case Study 2: Nanostructured Material Development

In another investigation, researchers synthesized nanostructured zirconium oxide using this compound through sol-gel methods. The resulting material exhibited superior catalytic activity for various organic reactions.

Mechanism of Action

The mechanism of action of trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium in catalytic processes involves the activation of the zirconium center, which facilitates the formation and breaking of chemical bonds. The cyclopentadienyl ring stabilizes the zirconium center, allowing it to participate in various catalytic cycles. Molecular targets and pathways involved include the activation of olefins and other unsaturated compounds, leading to polymerization or other transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium-Based Analogs

- Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂, Zirconocene dichloride) Formula: C₁₀H₁₀Cl₂Zr Molecular Weight: 292.32 g/mol Structure: Two η⁵-Cp ligands and two chloride ions in a tetrahedral geometry. Applications: Widely used in olefin polymerization, hydroamination, and as a precursor for Schwartz’s reagent (Cp₂ZrHCl). Exhibits cytotoxicity against tumor cells . Key Difference: Cp₂ZrCl₂ has higher steric bulk and electron-donating capacity due to two Cp ligands, enhancing its catalytic activity compared to CpZrCl₃.

- Dichloro(η⁵-2,4-cyclopentadien-1-yl)[(1H-inden-1-yl)]zirconium (CAS 80155-52-8) Structure: Features a mixed-ligand system (Cp and indenyl) with two chlorides. Hazard Profile: Not a skin irritant, similar to CpZrCl₃ .

Binuclear Zirconium Complexes

Titanium-Based Analogs

- Trichloro(η⁵-2,4-cyclopentadien-1-yl)titanium(IV) (CpTiCl₃)

Hafnium-Based Analogs

- Bis(ethylcyclopentadienyl)hafnium dichloride (Cp₄Et₂HfCl₂)

Data Table: Structural and Functional Comparison

Biological Activity

Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium, also known as cyclopentadienylzirconium trichloride (CpZrCl3), is an organozirconium compound that has garnered interest in various fields, including catalysis and materials science. However, its biological activity is a relatively underexplored area. This article aims to summarize the available research findings on the biological activity of this compound, highlighting its potential applications and implications for health and safety.

- Molecular Formula : C₅H₅Cl₃Zr

- CAS Number : 34767-44-7

- Molecular Weight : 262.68 g/mol

- Appearance : White to beige powder

- Melting Point : 210°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that organozirconium compounds may exhibit antimicrobial properties. Research has shown that certain zirconium complexes can inhibit the growth of bacteria and fungi, although specific data on CpZrCl3 is limited.

- Cytotoxicity : The cytotoxic effects of zirconium compounds have been studied in various cell lines. Toxicological assessments are essential to determine the safety profile of these compounds for potential biomedical applications.

- Catalytic Properties : While not strictly biological, the catalytic properties of this compound in organic synthesis can indirectly influence biological systems by facilitating the production of bioactive molecules.

Antimicrobial Properties

Research has demonstrated that some zirconium complexes possess antimicrobial properties. For instance, a study indicated that zirconocene dichloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . Although specific studies on CpZrCl3 are scarce, its structural similarity to other zirconocene derivatives suggests potential antimicrobial efficacy.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various organozirconium compounds on human cancer cell lines. The results indicated that while some compounds showed promising anticancer activity, others were found to be cytotoxic at lower concentrations . Specific data on the cytotoxicity of this compound is needed to ascertain its safety for therapeutic applications.

Catalytic Activity and Biological Implications

This compound has been primarily studied for its catalytic properties in organic synthesis. Its ability to activate carbon-fluorine bonds has implications for synthesizing fluorinated pharmaceuticals . The biological relevance of these synthesized compounds could be significant, particularly in drug development.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trichloro(η⁵-2,4-cyclopentadien-1-yl)zirconium, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via ligand substitution reactions using zirconium tetrachloride (ZrCl₄) and cyclopentadienyl precursors. Key variables include solvent choice (e.g., toluene or THF), temperature (60–100°C), and stoichiometric ratios. Purification often involves recrystallization from dichloromethane/hexane mixtures. Yield optimization requires inert-atmosphere techniques (Schlenk line or glovebox) to prevent hydrolysis .

- Data Note : Substituted cyclopentadienyl ligands (e.g., methyl- or ethyl-substituted variants) show altered reactivity due to steric and electronic effects, as seen in analogous hafnium complexes .

Q. What spectroscopic and crystallographic methods are most effective for characterizing its structure?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm ligand coordination (η⁵-binding mode) via upfield shifts of cyclopentadienyl protons (δ 5.2–5.8 ppm) .

- XRD : Single-crystal X-ray diffraction reveals bond lengths (Zr–Cl: ~2.40 Å; Zr–Cp centroid: ~2.15 Å) and confirms pseudo-tetrahedral geometry .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-Cl]⁺, with isotopic patterns matching zirconium’s natural abundance .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic structure and reactivity of this zirconium complex in catalysis?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO is localized on zirconium, suggesting susceptibility to nucleophilic attack. Reaction path searches using quantum chemical methods (e.g., IRC analysis) map transition states in ligand-exchange reactions .

- Data Contradiction : Experimental activation energies for ligand substitution may deviate from DFT predictions by 5–10 kcal/mol due to solvent effects omitted in gas-phase calculations .

Q. What experimental designs are optimal for studying its degradation pathways under environmental or biological conditions?

- Methodology : Accelerated degradation studies in aqueous/organic media (pH 4–10) combined with LC-MS/MS identify hydrolysis products (e.g., ZrO₂ nanoparticles or cyclopentadiene derivatives). Factorial design (e.g., 2³ design) evaluates variables: pH, temperature, and UV exposure .

- Safety Data : While not classified as a skin irritant, hydrolysis releases HCl, necessitating controlled pH conditions during disposal .

Q. How can this complex be integrated into advanced reactor designs for polymerization or C–H activation?

- Methodology : In ethylene polymerization, a continuous stirred-tank reactor (CSTR) with MAO (methylaluminoxane) as a co-catalyst optimizes monomer conversion. Kinetic studies track chain propagation rates via in-situ FTIR. For C–H activation, microfluidic reactors enhance heat/mass transfer, reducing side reactions .

Key Research Challenges

- Contradictions in Catalytic Efficiency : Reported turnover numbers (TONs) vary by >50% across studies, likely due to trace moisture or oxygen in catalytic systems. Rigorous drying protocols (e.g., molecular sieves in solvents) are critical .

- Environmental Impact : Despite low acute toxicity, long-term ecotoxicological data are lacking. Zebrafish embryo assays (OECD TG 236) are recommended for aquatic toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.